REACTION_SMILES
|
[Br:1][c:2]1[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1.[CH3:15][N:16]([CH3:17])[CH:18]=[O:19].[CH3:9][CH:10]([CH3:11])[SH:12].[H-:13].[Na+:14]>>[c:2]1([S:12][CH:10]([CH3:9])[CH3:11])[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccc(Br)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)Sc1ccc(Br)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |